molecular formula C18H19BrClN3O2 B3013503 5-bromo-2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide CAS No. 1797744-45-6

5-bromo-2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide

Cat. No.: B3013503
CAS No.: 1797744-45-6
M. Wt: 424.72
InChI Key: JXERXJKKEUJIET-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of bromine, chlorine, and a pyrimidinyl group attached to a benzamide core. Compounds like this are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide typically involves multiple steps:

    Bromination and Chlorination: The starting material, a benzene derivative, undergoes bromination and chlorination to introduce the bromine and chlorine atoms.

    Pyrimidine Ring Formation: The cyclopentyl group is introduced through a cyclization reaction to form the pyrimidine ring.

    Amide Formation: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group or the pyrimidine ring.

    Reduction: Reduction reactions may target the carbonyl group in the pyrimidine ring.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 5-bromo-2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide may be studied for its potential pharmacological properties. Compounds with similar structures have been investigated for their activity as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, altering their function. The molecular targets could include kinases, receptors, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide
  • 5-bromo-2-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide

Uniqueness

The uniqueness of 5-bromo-2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide lies in the presence of the cyclopentyl group, which may confer distinct biological properties compared to its analogs with different substituents.

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrClN3O2/c19-13-5-6-15(20)14(9-13)18(25)21-7-8-23-11-22-16(10-17(23)24)12-3-1-2-4-12/h5-6,9-12H,1-4,7-8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXERXJKKEUJIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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